

An In-depth Technical Guide to the Synthesis and Characterization of Pranlukast-d4

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Compound of Interest

Compound Name: *Pranlukast-d4*

Cat. No.: *B10782638*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Pranlukast-d4**, a deuterated analog of the cysteinyl leukotriene receptor antagonist, Pranlukast. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. **Pranlukast-d4** is primarily utilized as an internal standard in analytical and pharmacokinetic studies for the accurate quantification of Pranlukast in biological matrices.^{[1][2]}

Chemical Identity and Properties

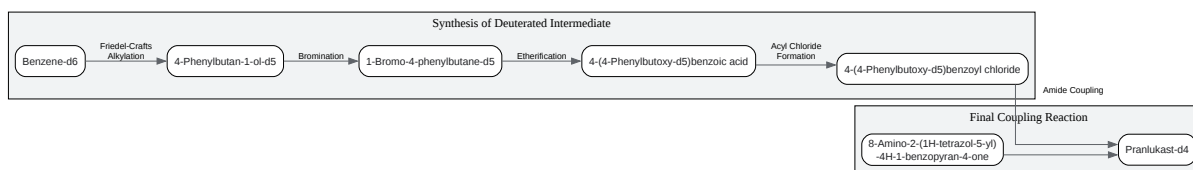
Pranlukast-d4 is a stable isotope-labeled version of Pranlukast, with four deuterium atoms incorporated into the 4-(4-phenylbutoxy)benzamide moiety. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.

Property	Value	Reference
Formal Name	N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)-benzamide-d4	[1]
CAS Number	2713172-43-9	[1]
Molecular Formula	C ₂₇ H ₁₉ D ₄ N ₅ O ₄	[1][3]
Molecular Weight	485.53 g/mol	[3]
Purity (by HPLC)	≥97.55%	[3]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[1]
Storage	Store at 2-8°C for long-term storage	[3]

Proposed Synthesis of Pramlukast-d4

While a detailed experimental protocol for the synthesis of **Pramlukast-d4** is not readily available in published literature, a plausible synthetic route can be proposed based on established methods for the synthesis of Pramlukast and its intermediates. The key step involves the preparation of a deuterated intermediate, 4-(4-phenylbutoxy)benzoic acid-d4, which is then coupled with the chromone core.

The overall synthetic workflow can be visualized as follows:



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*Proposed synthetic workflow for **Pramlukast-d4**.*

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on the synthesis of the non-deuterated analogue. These protocols should be optimized for the synthesis of the deuterated compound.

Step 1: Synthesis of 4-(4-Phenylbutoxy)benzoic acid-d4

The synthesis of this key deuterated intermediate can be adapted from known procedures for the non-deuterated compound.^[4] The deuteration is introduced on the benzoic acid ring.

- Preparation of 4-Hydroxybenzoic acid-d4: Commercially available phenol-d6 can be carboxylated using a Kolbe-Schmitt reaction to introduce the carboxylic acid group, yielding 4-hydroxybenzoic acid-d4.
- Etherification: The resulting 4-hydroxybenzoic acid-d4 is then etherified with 1-bromo-4-phenylbutane in the presence of a base such as potassium carbonate in a suitable solvent like DMF.

Step 2: Formation of 4-(4-Phenylbutoxy)benzoyl-d4 chloride

The deuterated carboxylic acid is converted to its more reactive acyl chloride derivative.

- A mixture of 4-(4-phenylbutoxy)benzoic acid-d₄ and an excess of thionyl chloride or oxalyl chloride is heated under reflux.^[5]
- The excess chlorinating agent is removed by distillation under reduced pressure to yield the crude 4-(4-phenylbutoxy)benzoyl-d₄ chloride.

Step 3: Synthesis of **Pranlukast-d₄**

The final step involves the coupling of the deuterated acyl chloride with the chromone amine.

- 8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is dissolved in a suitable solvent such as dichloromethane or DMF.
- A base, for instance, pyridine or triethylamine, is added to the solution.
- The solution of 4-(4-phenylbutoxy)benzoyl-d₄ chloride is added dropwise to the mixture at a controlled temperature.
- The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.
- The product, **Pranlukast-d₄**, is isolated and purified by standard techniques such as crystallization or column chromatography.

Characterization of **Pranlukast-d₄**

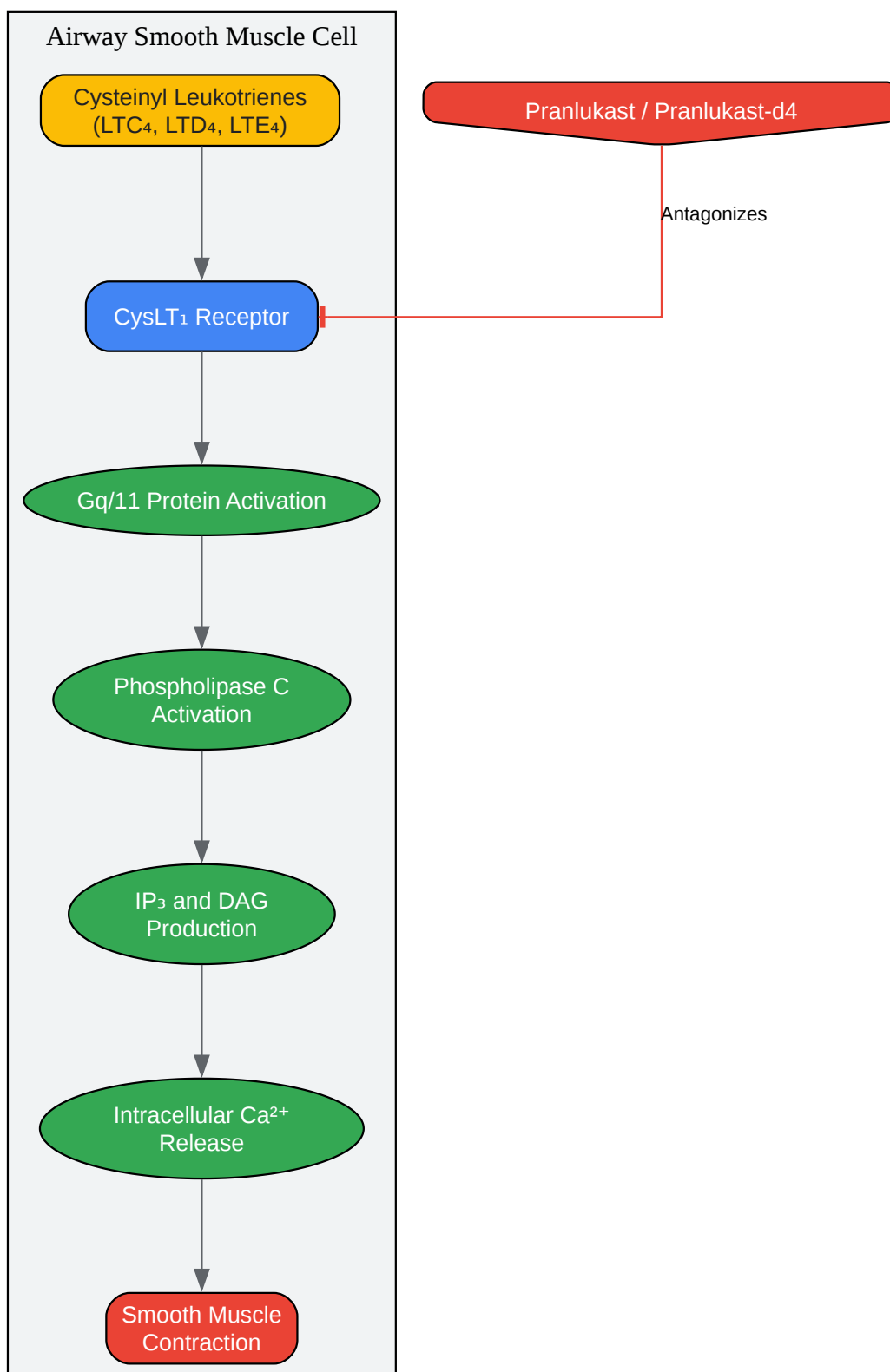
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of **Pranlukast-d₄**. While specific experimental data for **Pranlukast-d₄** is not publicly available, the following techniques are standard for its characterization.

Characterization Technique	Expected Observations
Mass Spectrometry (MS)	The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Pranlukast-d4 (485.53 g/mol). High-resolution mass spectrometry would confirm the elemental composition.
Nuclear Magnetic Resonance (¹ H NMR) Spectroscopy	The ¹ H NMR spectrum would be expected to be similar to that of Pranlukast, but with the absence of signals corresponding to the four protons on the benzamide phenyl ring. The integration of the remaining proton signals would be consistent with the structure.
Nuclear Magnetic Resonance (¹³ C NMR) Spectroscopy	The ¹³ C NMR spectrum would show signals corresponding to all the carbon atoms in the molecule. The signals for the deuterated carbons on the benzamide ring would likely be broadened or show a different splitting pattern due to the deuterium coupling.
High-Performance Liquid Chromatography (HPLC)	HPLC analysis is used to determine the chemical purity of the compound. A single major peak with a purity of ≥97% is typically expected for a reference standard.[3]

Mechanism of Action and Signaling Pathway

Pranlukast, the non-deuterated parent compound, is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[6][7] By blocking this receptor, Pranlukast inhibits the pro-inflammatory effects of cysteinyl leukotrienes, which are key mediators in the pathophysiology of asthma and allergic rhinitis. The deuteration in **Pranlukast-d4** does not alter its mechanism of action but provides a tool for its accurate measurement.

The signaling pathway inhibited by Pranlukast is depicted below:



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Pranlukast's antagonism of the CysLT₁ receptor.

Conclusion

Pranlukast-d4 is a critical analytical tool for the development and study of Pranlukast. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy, and characterization methods. The provided experimental protocols, based on the synthesis of the non-deuterated compound, offer a solid foundation for its preparation in a research setting. The successful synthesis and thorough characterization of **Pranlukast-d4** are paramount for its reliable use as an internal standard in quantitative bioanalytical assays.

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